Diphenylchloroarsine is an organoarsenic compound with the chemical formula . It is a highly toxic substance that was historically utilized as a chemical warfare agent, particularly during World War I, where it was colloquially known as "sneezing oil" due to its ability to induce severe sneezing and respiratory distress in exposed individuals. The compound features a pyramidal arsenic center bonded to two phenyl rings and one chlorine atom, contributing to its unique properties and reactivity .
Additionally, diphenylchloroarsine can hydrolyze in the presence of water to form diphenylarsine hydroxide, which can further degrade into bis(diphenylarsine)oxide and diphenylarsinic acid under specific conditions .
The biological activity of diphenylchloroarsine is characterized by its high toxicity. Exposure can lead to symptoms such as sneezing, coughing, headache, salivation, and vomiting. It is classified as a vomiting agent and has been shown to cause significant irritation upon contact with skin or mucous membranes. The compound's mechanism of action involves irritation of the respiratory tract, which can result in severe respiratory distress .
Diphenylchloroarsine can be synthesized through several methods:
Research on diphenylchloroarsine has focused on its environmental degradation and interactions with other substances. For instance, studies have shown that it can hydrolyze into less toxic compounds such as diphenylarsine hydroxide and bis(diphenylarsine)oxide when exposed to moisture . Additionally, its interactions with various solvents and reagents have been explored to understand its stability and reactivity under different conditions .
Diphenylchloroarsine shares similarities with several other organoarsenic compounds. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Diphenylcyanoarsine | A derivative that includes a cyano group; also a vomiting agent. | |
Diphenylaminechlorarsine | Contains an amine group; used similarly in chemical warfare. | |
Arsenic Trichloride | A precursor in the synthesis of various organoarsenic compounds. | |
Diphenylarsinic Acid | A product of hydrolysis of diphenylchloroarsine; less toxic. |
Uniqueness: Diphenylchloroarsine is particularly noted for its historical significance as a chemical warfare agent and its unique physiological effects compared to other similar compounds. Its ability to induce sneezing and respiratory distress sets it apart from many other organoarsenic agents which may not have such pronounced irritant properties .
Diphenylchloroarsine, an organoarsenic compound, emerged as a significant chemical agent during World War I. First synthesized in 1878 by German chemists August Michaelis and Wilhelm La Coste, the compound was produced via the reduction of diphenylarsinic acid with sulfur dioxide. This reaction, represented by the idealized equation:
$$ \text{Ph}2\text{AsO}2\text{H} + \text{SO}2 + \text{HCl} \rightarrow \text{Ph}2\text{AsCl} + \text{H}2\text{SO}4 $$
marked the inception of a compound that would later gain notoriety in warfare.
By 1917, German forces deployed diphenylchloroarsine under the code name Clark I (alternatively Blue Cross) during trench warfare. Its tactical utility stemmed from its ability to penetrate contemporary gas masks, inducing violent sneezing, nausea, and respiratory distress, thereby compelling soldiers to remove their protective gear. Allied troops colloquially termed it "sneezing oil" due to its incapacitating effects. The compound’s use expanded beyond the Western Front, with documented deployment in conflicts such as the Italo-Ethiopian War and Japan’s campaigns in China.
Diphenylchloroarsine is systematically named chlorodiphenylarsane under IUPAC conventions. Its molecular formula, $$\text{C}{12}\text{H}{10}\text{AsCl}$$, reflects a pyramidal arsenic(III) center bonded to two phenyl groups ($$\text{C}6\text{H}5$$) and one chlorine atom. Key structural parameters include an As–Cl bond length of 2.26 Å and Cl–As–C bond angles of approximately 96° and 105°.
The compound’s classification as a sternutator arises from its primary mechanism of action: irritation of the respiratory tract and sensory nerves, leading to sneezing, chest pain, and vomiting. Its low solubility in water (0.064 g/dm³) and moderate solubility in organic solvents (e.g., acetone) underscore its stability in diverse environments.
Initial production methods evolved significantly during World War I. The German military adopted the Sandmeyer reaction, involving phenyldiazonium chloride and sodium arsenite, followed by sequential reduction and neutralization steps. In contrast, the U.S. Edgewood Arsenal developed a "sodium process" that combined chlorobenzene and arsenic trichloride in the presence of sodium. These synthetic routes enabled large-scale production, with artillery shells containing 7–120 kg of the agent.
Property | Value(s) |
---|---|
Melting Point | 42–44°C |
Boiling Point | 307–333°C |
Density | 1.40 g/cm³ (45°C) |
Vapor Pressure | 0.06 Pa at 20°C |
Solubility | 0.064 g/dm³ in water; soluble in acetone, dichloromethane |
Diphenylchloroarsine was frequently mixed with other agents (e.g., phosgene) to enhance lethality. German artillery shells, such as those used in Operation Strandfest (1917), employed glass spheres sealed with TNT to disperse the compound as an aerosol. Post-World War I, its use persisted in conflicts such as the Second Italo-Ethiopian War, where Italian forces deployed it alongside sulfur mustard.
Modern spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have elucidated its molecular profile. The compound’s $$\text{Cl}As_2$$ structure produces distinct fragmentation patterns in MS, with a base peak at m/z 263.97 corresponding to the molecular ion.